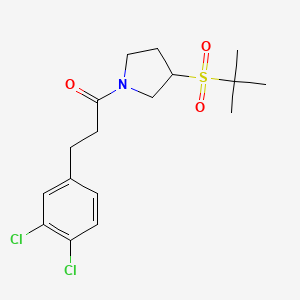

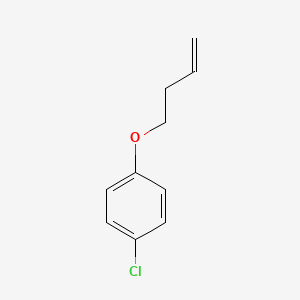

![molecular formula C19H21N5OS B2477022 2-[(4-氨基-5-苄基-4H-1,2,4-三唑-3-基)硫代]-N-(2,5-二甲苯基)乙酰胺 CAS No. 898607-15-3](/img/structure/B2477022.png)

2-[(4-氨基-5-苄基-4H-1,2,4-三唑-3-基)硫代]-N-(2,5-二甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of appropriate hydrazide compounds . These are converted into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols . The 1,4-substituted thiosemicarbazides are then converted into 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring . This heterocyclic core is often substituted with various functional groups, leading to a wide range of derivatives with diverse biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives typically involve the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .科学研究应用

合成及表征

- 研究工作致力于1,2,4-三唑衍生物的合成,展示了重要的合成和药理学潜力。这些工作旨在发现毒性最小、有效性更高的化合物,包括在合成化合物中观察到高百分比的具有抗渗出特性的衍生物(Chalenko 等,2019)。

- 相关化合物的晶体结构已被阐明,以了解它们的分子构象和相互作用,为设计具有目标特性的药物所需的知识做出贡献(Subasri 等,2017)。

生物活性

- 已合成并评估了各种衍生物的抗菌特性,表明这些化合物在开发针对不同细菌菌株具有特定活性的新型抗菌剂方面具有潜力(Lahtinen 等,2014)。

- 已评估某些衍生物的抗病毒和杀病毒活性,显示出降低病毒复制的潜力,突出了这些化合物在治疗病毒感染方面的治疗可能性(Wujec 等,2011)。

药理学潜力

- 已对带有1,2,4-三唑环的烷酰胺衍生物的抗惊厥活性进行了研究,揭示了结构修饰对抗惊厥功效的影响,这可以指导癫痫新疗法的开发(Tarikogullari 等,2010)。

- 已探索具有不同杂环的新衍生物的合成和抗肿瘤活性的评估,识别出对各种癌细胞系具有相当大的抗癌活性的化合物,表明这些化合物在癌症治疗中的潜力(Yurttaş 等,2015)。

作用机制

While the specific mechanism of action for “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide” is not mentioned in the search results, 1,2,4-triazole derivatives are known for their significant antibacterial activity . They are thought to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

未来方向

The future directions for research on “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

属性

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-13-8-9-14(2)16(10-13)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOMUXDRYYJMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

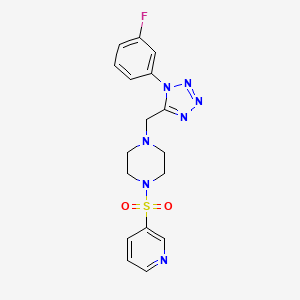

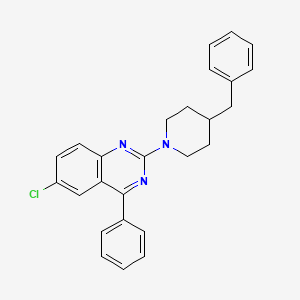

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)

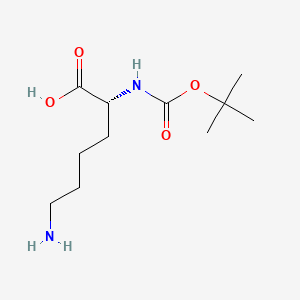

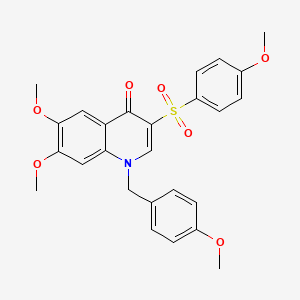

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)

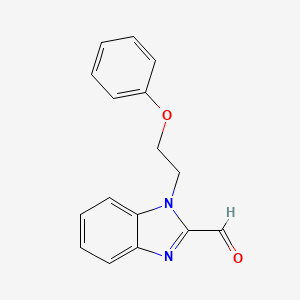

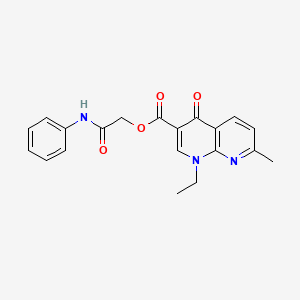

![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)

![Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate](/img/structure/B2476959.png)

![2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2476960.png)

![1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2476962.png)